3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione
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Overview
Description
3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione is a complex organic compound that belongs to the class of thienopyrroles This compound is characterized by its unique structure, which includes a hexahydrothieno ring fused with a pyrrole ring, and two methyl groups attached at the 3a and 6a positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3,3’-dibromo-2,2’-bithiophene, which undergoes amination with alkyl-amine or aryl-amine using palladium catalysis . This reaction forms the thienopyrrole core, which is then subjected to further functionalization to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2’,3’-d]pyrrole (DTP): A related compound with similar structural features but different functional groups.
N-alkyl DTP: A derivative of DTP with alkyl groups attached to the nitrogen atom.
N-acyl DTP: Another derivative of DTP with acyl groups attached to the nitrogen atom.
Uniqueness
3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione is unique due to its specific substitution pattern and the presence of the hexahydrothieno ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO2S |
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Molecular Weight |
189.28 g/mol |
IUPAC Name |
3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide |
InChI |
InChI=1S/C8H15NO2S/c1-7-3-9-4-8(7,2)6-12(10,11)5-7/h9H,3-6H2,1-2H3 |
InChI Key |
PHRNEJVJZCYODD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1(CS(=O)(=O)C2)C |
Origin of Product |
United States |
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